molecular formula C9H14O2 B8366000 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane

4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B8366000
M. Wt: 154.21 g/mol
InChI Key: IPIQICVKCCOZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a butynyl group attached to the dioxolane ring, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with but-3-yn-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

Scientific Research Applications

4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The butynyl group can participate in various chemical reactions, while the dioxolane ring provides stability and rigidity to the molecule. These interactions can affect biochemical pathways and molecular targets, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(but-3-yn-1-yl)-2,2-dimethyl-1,3-dioxolane is unique due to its butynyl group, which imparts distinct reactivity and potential for diverse applications in synthesis, research, and industry. This structural feature sets it apart from other dioxolane derivatives .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-but-3-ynyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H14O2/c1-4-5-6-8-7-10-9(2,3)11-8/h1,8H,5-7H2,2-3H3

InChI Key

IPIQICVKCCOZHS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCC#C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.